Chemical properties of 4-(Iodomethyl)-2-phenyloxazole
Chemical properties of 4-(Iodomethyl)-2-phenyloxazole
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-(Iodomethyl)-2-phenyloxazole
Authored by: A Senior Application Scientist
Abstract
4-(Iodomethyl)-2-phenyloxazole is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique architecture, combining a stable 2-phenyloxazole core with a highly reactive iodomethyl functional group, renders it an exceptionally versatile intermediate for the construction of complex molecular scaffolds. The strategic importance of this compound lies in the chemoselective reactivity of the C-I bond, which serves as a prime site for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. This guide provides an in-depth exploration of the chemical properties, spectroscopic signature, synthesis, and reactivity of 4-(Iodomethyl)-2-phenyloxazole. We will delve into the causality behind its reactivity profile, present field-proven experimental protocols, and discuss its application in the synthesis of high-value compounds, particularly within the realm of drug discovery.
Introduction and Strategic Importance
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] 4-(Iodomethyl)-2-phenyloxazole emerges as a particularly valuable derivative due to the presence of the iodomethyl group. Iodine, being an excellent leaving group, makes the adjacent methylene carbon highly electrophilic and susceptible to attack by a diverse range of nucleophiles. This predictable reactivity allows chemists to use this molecule as a linchpin for conjugating the 2-phenyloxazole moiety to other fragments, building molecular complexity in a controlled and efficient manner. This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive understanding of this key synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in synthesis and for quality control.
Physical and Chemical Properties
The key physicochemical data for 4-(Iodomethyl)-2-phenyloxazole are summarized below.
| Property | Value | Source(s) |
| CAS Number | 33162-08-2 | [4][5] |
| Molecular Formula | C₁₀H₈INO | [4] |
| Molecular Weight | 285.08 g/mol | [4] |
| Appearance | Off-white solid/powder | [6] |
| Purity | Typically ≥98% | [4] |
| Storage Conditions | Store at 2-8°C, protect from light, keep in a dry, cool, well-ventilated place under an inert atmosphere. | [4][7][8] |
| Incompatible Materials | Strong oxidizing agents, acids. | [7] |
Spectroscopic Characterization
While a definitive spectrum for the title compound is not publicly available, its spectroscopic signature can be reliably predicted based on its structural motifs and data from analogous compounds.[9][10][11]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different protons. Aromatic protons of the phenyl group would appear as multiplets in the δ 7.4-8.2 ppm range. The lone proton on the oxazole ring (at C5) would likely appear as a singlet around δ 7.5-8.0 ppm. The most characteristic signal would be a singlet for the methylene protons (-CH₂I) in the δ 4.5-5.0 ppm region, shifted downfield due to the deshielding effect of the adjacent iodine atom.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for all 10 carbon atoms. The phenyl carbons would resonate in the aromatic region (δ 125-135 ppm). The oxazole ring carbons (C2, C4, C5) would have characteristic shifts, with C2 being the most downfield (around δ 160 ppm). The key signal for the methylene carbon (-CH₂I) would be found significantly upfield, typically in the δ 5-15 ppm range.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by C=N and C=C stretching vibrations from the oxazole and phenyl rings in the 1500-1650 cm⁻¹ region. C-H stretching vibrations from the aromatic ring would be observed above 3000 cm⁻¹. The C-I bond stretch is expected in the far-IR region, typically around 500-600 cm⁻¹.
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MS (Mass Spectrometry): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z = 285. Key fragmentation patterns would likely involve the loss of an iodine atom ([M-I]⁺) at m/z = 158 and cleavage of the iodomethyl group.
Synthesis and Purification
The synthesis of 4-(iodomethyl)-2-phenyloxazole is most efficiently achieved from its more accessible chloro-analogue, 4-(chloromethyl)-2-phenyloxazole (CAS 30494-97-4), via a Finkelstein reaction. This classic nucleophilic substitution leverages the higher nucleophilicity of iodide compared to chloride in an acetone solvent, where the resulting sodium chloride is poorly soluble and precipitates, driving the equilibrium towards the desired product.
Synthetic Workflow Diagram
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